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Compound of Interest

Compound Name: 1-Chloro-2-pentyne

Cat. No.: B1584234 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-pentyne

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic characteristics of small molecules is paramount for

identification, purity assessment, and structural elucidation. This technical guide provides a

detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 1-Chloro-2-pentyne (CAS No: 22592-15-0)[1].

Data Presentation
The following sections summarize the key spectroscopic data for 1-Chloro-2-pentyne in a

structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopic Data of 1-Chloro-2-pentyne
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

CH₃ ~1.1 Triplet (t) Not specified

CH₂ ~2.2 Quartet of triplets (qt) Not specified

CH₂Cl ~4.1 Triplet (t) Not specified

Solvent: CDCl₃,

Reference: TMS,

Temperature: 297K[2]

[3]

¹³C NMR Spectroscopic Data of 1-Chloro-2-pentyne

Carbon Chemical Shift (ppm)

CH₃ ~12.5

CH₂ ~13.5

CH₂Cl ~28.5

C≡C ~75.0

C≡C ~85.0

Solvent: Chloroform-d, Reference: TMS[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Chloro-2-pentyne, an internal alkyne, is characterized by the following

absorption bands.
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Functional Group Wavenumber (cm⁻¹) Intensity

C≡C stretch 2100-2260 Weak

C-H stretch (sp³) 2850-3000 Medium-Strong

C-Cl stretch 600-800 Strong

As an internal alkyne, 1-

Chloro-2-pentyne does not

exhibit the characteristic C-H

stretch of a terminal alkyne

around 3300 cm⁻¹.[5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula of 1-Chloro-2-pentyne is C₅H₇Cl.[2]

Mass Spectrometry Data of 1-Chloro-2-pentyne

Parameter Value

Molecular Weight 102.56 g/mol

Exact Mass 102.023628 g/mol

Key Fragmentation Ions (m/z)
M+ (molecular ion) peak cluster around 102 and

104 due to ³⁵Cl and ³⁷Cl isotopes.

The presence of chlorine results in a

characteristic M+ and M+2 isotopic pattern with

a ratio of approximately 3:1.[7]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol
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Sample Preparation: A sample of approximately 5-25 mg of 1-Chloro-2-pentyne is dissolved

in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.[8] The solution is then transferred to a clean NMR tube.

Instrument Setup: A Bruker AC-300 or equivalent NMR spectrometer is used.[2][4] The

instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is

performed to optimize the magnetic field homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a

proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.

Spectra are acquired at a constant temperature, typically 297K.[2][3]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 1-Chloro-2-pentyne, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the clean salt plates is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and

the infrared spectrum is recorded. The instrument measures the transmission of infrared

radiation through the sample.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC) for volatile compounds like 1-Chloro-2-pentyne. This separates the

analyte from any impurities.
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Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The

sample molecules are bombarded with a high-energy electron beam, causing them to ionize

and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer, such as a quadrupole.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Chloro-2-pentyne.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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